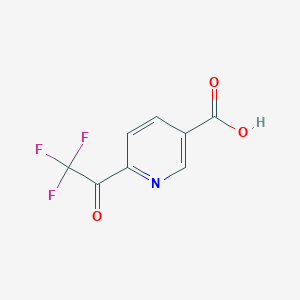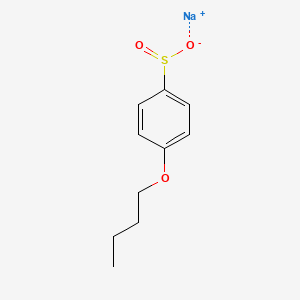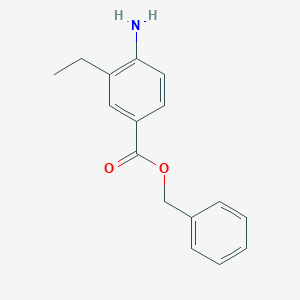
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is an organic compound with the molecular formula C8H13N3O2S This compound is characterized by the presence of a pyridine ring, an ethane backbone, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with ethane-1,2-diamine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining consistency in quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with cellular proteins, affecting various biochemical pathways and leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
- N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
Comparison: Compared to similar compounds, 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it a valuable ligand in coordination chemistry .
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethylamino)ethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8/h1-4,10H,5-7H2,(H2,9,12,13) |
Clé InChI |
OWLZEGBHLLRCNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


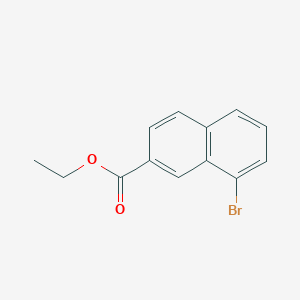
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)

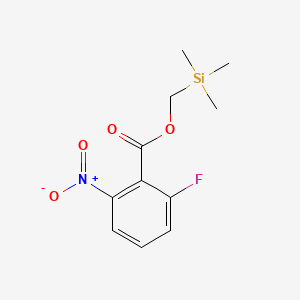
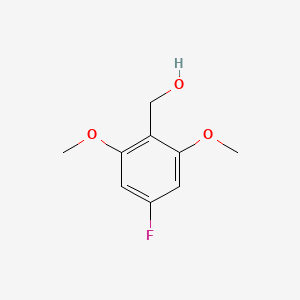
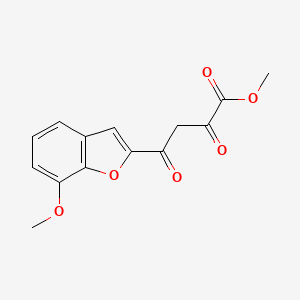
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
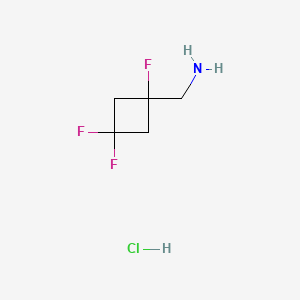
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
